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Abstract
FLS-359 is a novel small molecule that has been identified as a potent and selective allosteric

inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. A primary substrate of

SIRT2 is α-tubulin, a key component of microtubules. The acetylation of α-tubulin at lysine 40

(K40) is a critical post-translational modification that regulates microtubule stability and

function. This technical guide provides an in-depth overview of the mechanism by which FLS-
359 impacts α-tubulin deacetylation, supported by quantitative data and detailed experimental

protocols.

Introduction
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes,

including cell division, intracellular transport, and maintenance of cell morphology. The

functional diversity of microtubules is, in part, regulated by post-translational modifications of

their constituent α- and β-tubulin subunits. Among these modifications, the reversible

acetylation of α-tubulin on lysine 40 (K40) is a hallmark of stable microtubules.

The acetylation state of α-tubulin is maintained by the balanced activity of histone

acetyltransferases (HATs) and histone deacetylases (HDACs). While HDAC6 is the primary α-

tubulin deacetylase, the NAD+-dependent deacetylase SIRT2 also plays a significant role,

particularly in the deacetylation of perinuclear microtubules. Dysregulation of α-tubulin
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acetylation has been implicated in various pathologies, including cancer and

neurodegenerative diseases, making the enzymes that regulate this process attractive

therapeutic targets.

FLS-359 has emerged as a selective allosteric inhibitor of SIRT2.[1][2] By binding to a pocket

distinct from the active site, FLS-359 modulates the enzymatic activity of SIRT2, leading to a

significant increase in the acetylation of its substrates, most notably α-tubulin.[1][3] This guide

details the biochemical and cellular effects of FLS-359 on α-tubulin deacetylation.

Mechanism of Action
FLS-359 functions as an allosteric inhibitor of SIRT2.[2] This mode of inhibition means that

FLS-359 binds to a site on the SIRT2 enzyme that is spatially distinct from the active site where

the deacetylation of α-tubulin occurs. This binding event induces a conformational change in

the enzyme that reduces its catalytic efficiency, thereby decreasing the rate of α-tubulin

deacetylation. The consequence of SIRT2 inhibition by FLS-359 is the accumulation of

acetylated α-tubulin (hyperacetylation) within the cell.
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Figure 1. FLS-359 Signaling Pathway on α-tubulin Acetylation.

Quantitative Data
The inhibitory effect of FLS-359 on SIRT2 and its downstream impact on α-tubulin acetylation

have been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Inhibition of Sirtuin Deacetylase Activity
by FLS-359
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Sirtuin Isoform Substrate Assay Method IC50 (µM)

SIRT2 Ac-H3K9WW peptide Mass Spectrometry ~3[4][5]

SIRT1 Ac-H3K9WW peptide Mass Spectrometry >100[4][5]

SIRT3 Ac-H3K9WW peptide Mass Spectrometry >100[4][5]

Table 2: Cellular Effect of FLS-359 on α-Tubulin
Acetylation

Cell Line
Treatment
Duration

FLS-359
Concentration

Method Result

HepG2 24 hours Not specified Western Blot

~3-fold increase

in acetylated α-

tubulin[4][5]

Table 3: FLS-359 Engagement with SIRT2 Measured by
Thermal Shift Assay

FLS-359 Concentration (µM) SIRT2 Tm Shift (°C)

6.25 +1.4[4]

12.5 +2.0[4]

Experimental Protocols
The following protocols are representative of the methods used to characterize the effect of

FLS-359 on SIRT2 and α-tubulin deacetylation.

In Vitro SIRT2 Deacetylase Inhibition Assay
This assay quantifies the ability of FLS-359 to inhibit the deacetylase activity of recombinant

SIRT2.

Reagents:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://www.researchgate.net/figure/FLS-359-binds-SIRT2-selectively-reducing-its-catalytic-activity-A-Structure-of_fig1_371598486
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://www.researchgate.net/figure/FLS-359-binds-SIRT2-selectively-reducing-its-catalytic-activity-A-Structure-of_fig1_371598486
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://www.researchgate.net/figure/FLS-359-binds-SIRT2-selectively-reducing-its-catalytic-activity-A-Structure-of_fig1_371598486
https://www.benchchem.com/product/b15585466?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://www.researchgate.net/figure/FLS-359-binds-SIRT2-selectively-reducing-its-catalytic-activity-A-Structure-of_fig1_371598486
https://www.benchchem.com/product/b15585466?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://www.benchchem.com/product/b15585466?utm_src=pdf-body
https://www.benchchem.com/product/b15585466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant human SIRT2 (e.g., SIRT22–389)

Acetylated peptide substrate (e.g., Ac-H3K9WW)

NAD+

FLS-359 (or other test compounds)

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Quenching Solution (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid)

Procedure:

Prepare a reaction mixture containing recombinant SIRT2, the acetylated peptide

substrate, and NAD+ in the assay buffer.

Add varying concentrations of FLS-359 or vehicle control (e.g., DMSO) to the reaction

mixture.

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding the quenching solution.

Analyze the reaction mixture by mass spectrometry to quantify the formation of the

deacetylated peptide product.

Calculate the percent inhibition for each FLS-359 concentration and determine the IC50

value by fitting the data to a dose-response curve.
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Figure 2. Workflow for In Vitro SIRT2 Deacetylase Assay.

Cellular α-Tubulin Acetylation Assay (Western Blot)
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This method is used to assess the effect of FLS-359 on the levels of acetylated α-tubulin in

cultured cells.

Reagents:

Cultured cells (e.g., HepG2)

FLS-359

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Anti-acetyl-α-tubulin (Lys40) (e.g., clone 6-11B-1)

Anti-α-tubulin (loading control)

Anti-β-actin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Plate cells and allow them to adhere overnight.

Treat cells with various concentrations of FLS-359 or vehicle for the desired time (e.g., 24

hours).

Wash cells with ice-cold PBS and lyse with lysis buffer.
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Determine protein concentration of the lysates using a BCA assay.

Normalize protein concentrations and prepare samples for SDS-PAGE.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane and detect the signal using a chemiluminescent substrate and an

imaging system.

Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-

tubulin or β-actin signal.

Thermal Shift Assay (TSA)
TSA is employed to confirm the direct binding of FLS-359 to SIRT2.

Reagents:

Recombinant human SIRT2

FLS-359

SYPRO Orange dye (or other fluorescent dye)

Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

Real-time PCR instrument

Procedure:

Prepare a mixture of recombinant SIRT2 and SYPRO Orange dye in the assay buffer.
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Add varying concentrations of FLS-359 or vehicle control to the mixture in a 96- or 384-

well PCR plate.

Seal the plate and place it in a real-time PCR instrument.

Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C)

while monitoring the fluorescence of the SYPRO Orange dye.

The melting temperature (Tm) is the temperature at which 50% of the protein is denatured,

resulting in a peak in the first derivative of the fluorescence curve.

Calculate the shift in Tm (ΔTm) induced by FLS-359, which indicates ligand binding and

stabilization of the protein.
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Figure 3. Workflow for Thermal Shift Assay.

Conclusion
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FLS-359 is a valuable research tool for studying the biological roles of SIRT2 and the

significance of α-tubulin acetylation. Its mechanism as a selective, allosteric inhibitor of SIRT2

leads to a quantifiable increase in cellular α-tubulin acetylation. The experimental protocols

detailed in this guide provide a framework for researchers to investigate the effects of FLS-359
and other potential SIRT2 modulators. Further investigation into the dose-dependent effects of

FLS-359 on α-tubulin acetylation in various cell types will provide a more comprehensive

understanding of its therapeutic potential in diseases characterized by dysregulated

microtubule stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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